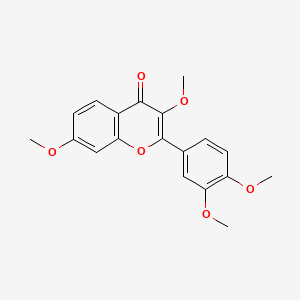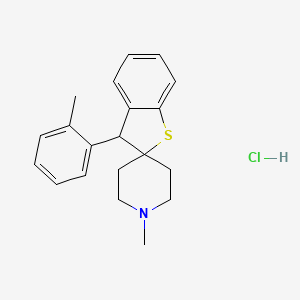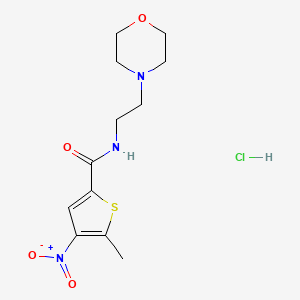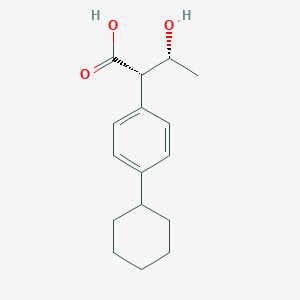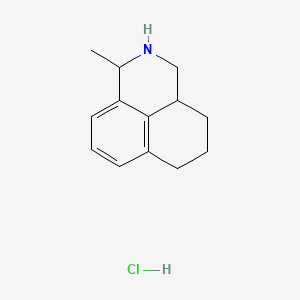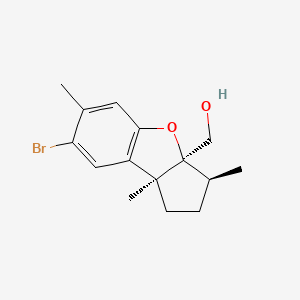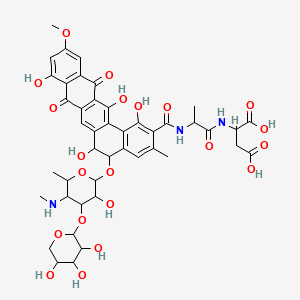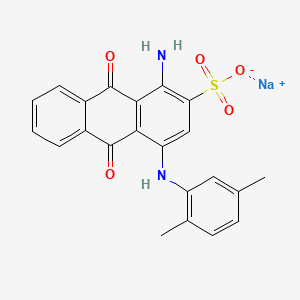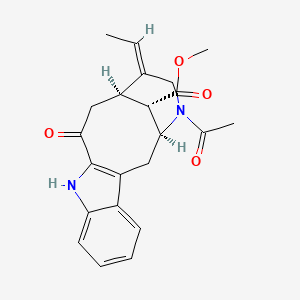
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is a complex organic compound belonging to the indole derivative family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Uniqueness
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research .
Properties
CAS No. |
14487-66-2 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl (1S,14R,15E,18S)-17-acetyl-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-13-11-24(12(2)25)18-9-16-14-7-5-6-8-17(14)23-21(16)19(26)10-15(13)20(18)22(27)28-3/h4-8,15,18,20,23H,9-11H2,1-3H3/b13-4-/t15-,18-,20-/m0/s1 |
InChI Key |
WNNXIBDIKZAZSX-BZGHKCBGSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


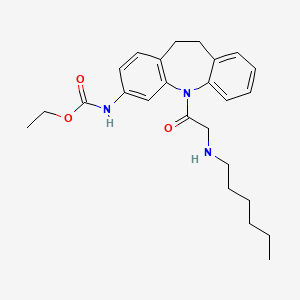
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
